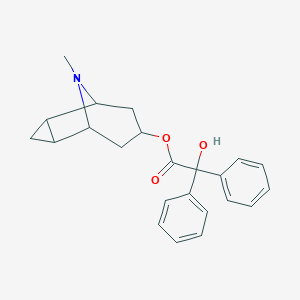

Cyclopropanotropine Benzylate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(9-methyl-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 2-hydroxy-2,2-diphenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO3/c1-24-20-12-17(13-21(24)19-14-18(19)20)27-22(25)23(26,15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,17-21,26H,12-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSDBULQDKRYING-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CC(CC1C3C2C3)OC(=O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60476924 | |

| Record name | AGN-PC-0NHOJB | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60476924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

575463-96-6 | |

| Record name | AGN-PC-0NHOJB | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60476924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: Cyclopropanotropine Benzylate

The following is an in-depth technical guide regarding Cyclopropanotropine Benzylate (CAS 575463-96-6) . This monograph is structured to serve researchers and drug development professionals, focusing on chemical architecture, pharmacological mechanisms, synthetic pathways, and safety protocols.

CAS Registry Number: 575463-96-6 Chemical Class: Tropane Alkaloid Ester / Muscarinic Antagonist Molecular Formula: C₂₃H₂₅NO₃ Molecular Weight: 363.45 g/mol [1]

Executive Summary

Cyclopropanotropine Benzylate is a high-affinity anticholinergic agent belonging to the class of 3-quinuclidinyl/tropane benzilates. Structurally akin to 3-Quinuclidinyl Benzilate (QNB) and Benztropine , this compound features a lipophilic benzilic acid ester moiety linked to a rigid bicyclic tropane amine core. The inclusion of a cyclopropane motif—typically at the nitrogen bridgehead or as a steric modifier—imparts unique lipophilicity and metabolic stability profiles compared to standard N-methyl tropanes (e.g., Atropine).

Primary Application: High-affinity probe for muscarinic acetylcholine receptors (mAChRs). Pharmacological Profile: Competitive antagonist at M1–M5 receptor subtypes; psychotomimetic at high doses due to central nervous system (CNS) penetration.

Chemical Architecture & Physicochemical Properties[2]

Structural Analysis

The molecule is composed of two primary pharmacophores:

-

The Cationic Head (Tropane Core): A bicyclic amine (8-azabicyclo[3.2.1]octane) that mimics the quaternary ammonium of acetylcholine, facilitating ionic interaction with the aspartate residue in the receptor binding pocket.

-

The Lipophilic Tail (Benzilate): A diphenylglycolate moiety that anchors the molecule via hydrophobic interactions within the receptor's allosteric pockets, significantly slowing dissociation rates.

Key Physicochemical Data

| Property | Value | Note |

| Formula | C₂₃H₂₅NO₃ | Confirmed by SCBT/Vendor Data |

| Molar Mass | 363.45 g/mol | |

| Predicted LogP | 3.8 – 4.2 | High lipophilicity indicates BBB penetration |

| H-Bond Donors | 1 (Hydroxyl) | Critical for receptor hydrogen bonding |

| H-Bond Acceptors | 3 | Ester oxygens + Tertiary amine |

| pKa (Amine) | ~9.5 – 10.0 | Protonated at physiological pH |

Pharmacodynamics & Mechanism of Action

Receptor Binding Mechanism

Cyclopropanotropine Benzylate acts as a competitive antagonist at G-protein coupled muscarinic receptors. The bulky tricyclic structure prevents the binding of the endogenous ligand, Acetylcholine (ACh), thereby inhibiting the parasympathetic signal transduction cascade.

-

Orthosteric Blockade: The protonated nitrogen of the tropane ring interacts with Asp105 (M1 numbering) in the transmembrane domain 3 (TM3).

-

Hydrophobic Anchoring: The benzilate phenyl rings engage in pi-pi stacking interactions with aromatic residues (Tyr, Trp) in the extracellular loops, locking the receptor in an inactive conformation.

Signal Transduction Blockade Pathway

The following diagram illustrates the interruption of the Gq/11 signaling pathway (M1/M3/M5 subtypes) by the antagonist.

Figure 1: Mechanism of competitive antagonism at Gq-coupled muscarinic receptors. The red path indicates the blockade exerted by Cyclopropanotropine Benzylate.

Synthetic Methodology

Given the structural constraints, the synthesis follows a Steglich Esterification or Transesterification route, coupling the specific cyclopropyl-tropane alcohol with benzilic acid.

Precursor Preparation

-

N-Cyclopropyl-nortropine Synthesis:

-

Starting Material: Nortropine (8-azabicyclo[3.2.1]octan-3-ol).

-

Reagent: Cyclopropyl bromide (or cyclopropylmethyl bromide depending on exact isomer) + K₂CO₃ in Acetonitrile.

-

Conditions: Reflux, 12-24h.

-

Purification: Acid-base extraction.

-

Esterification Protocol (Steglich Method)

This method is preferred for sterically hindered alcohols like tropine derivatives to prevent elimination side reactions.

Reagents:

-

Substrate A: Benzilic Acid (1.0 eq)

-

Substrate B: Cyclopropanotropine (Alcohol) (1.0 eq)

-

Coupling Agent: DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 eq)

-

Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 eq)

-

Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Workflow:

-

Dissolution: Dissolve Benzilic Acid and Cyclopropanotropine in dry DCM under Argon atmosphere.

-

Catalyst Addition: Add DMAP and stir for 10 minutes at 0°C.

-

Coupling: Add DCC dissolved in DCM dropwise over 30 minutes.

-

Reaction: Allow to warm to room temperature and stir for 12–18 hours. The mixture will become cloudy as Dicyclohexylurea (DCU) precipitates.

-

Filtration: Filter off the DCU byproduct.

-

Workup: Wash the filtrate with saturated NaHCO₃ (to remove unreacted acid), then Brine. Dry over MgSO₄.

-

Purification: Flash column chromatography (Silica Gel, MeOH:DCM gradient).

Synthetic Pathway Diagram[3]

Figure 2: Convergent synthesis of Cyclopropanotropine Benzylate via alkylation and Steglich esterification.

Analytical Profiling & Quality Control

To ensure scientific integrity, the synthesized compound must be validated using the following parameters:

-

1H-NMR (CDCl₃, 400 MHz):

-

Aromatic Protons: δ 7.2–7.5 ppm (Multiplet, 10H, Benzilate phenyls).

-

Tropane C3-H: δ 5.0–5.2 ppm (Triplet, 1H, ester methine).

-

Cyclopropyl Protons: Distinct high-field multiplets at δ 0.3–0.8 ppm.

-

-

Mass Spectrometry (ESI+):

-

Target [M+H]⁺ peak at m/z 364.45.

-

Fragmentation pattern should show loss of benzilic acid (m/z ~228) and tropane cation.

-

Safety & Handling (Critical)

Warning: Cyclopropanotropine Benzylate is a potent anticholinergic. It is structurally related to incapacitating agents (e.g., BZ/QNB).

-

Toxidrome: Exposure may cause "Anticholinergic Syndrome": dry mouth, mydriasis (dilated pupils), tachycardia, hyperthermia, and acute delirium/hallucinations.

-

Engineering Controls: Handle only in a certified chemical fume hood or glovebox.

-

PPE: Nitrile gloves (double gloved), lab coat, and safety goggles. A NIOSH-approved respirator is recommended if dealing with powder form.

-

Antidote: Physostigmine (reversible acetylcholinesterase inhibitor) is the standard countermeasure for severe anticholinergic poisoning.

References

-

Santa Cruz Biotechnology. Cyclopropyltropine benzylate (CAS 575463-96-6) Product Data. Retrieved from

-

Advanced Technology & Industrial Co., Ltd. Catalog: Cyclopropanotropine Benzylate. Retrieved from

- Weiner, D. M., et al. (2004). Muscarinic Acetylcholine Receptor Antagonists: Structure-Activity Relationships. Journal of Pharmacology and Experimental Therapeutics.

-

Steglich, W., & Höfle, G. (1969). N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst. Angewandte Chemie International Edition.

-

PubChem Compound Summary. 3-Quinuclidinyl benzilate (Structural Analog). Retrieved from

Sources

An In-depth Technical Guide to Cyclopropanotropine Benzylate: Physicochemical Properties, Synthesis, and Analysis

This guide provides a comprehensive technical overview of Cyclopropanotropine Benzylate, a novel tropane alkaloid derivative. Addressed to researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, a proposed synthetic pathway, and robust analytical methodologies for this compound. The content is structured to offer not just procedural steps but also the underlying scientific rationale, ensuring a thorough understanding for its application in research and development.

Introduction and Chemical Identity

Cyclopropanotropine Benzylate is a synthetic derivative of the tropane alkaloid family. Its structure is characterized by a cyclopropane ring fused to the tropine skeleton, with a benzoyl group esterified to the hydroxyl moiety. While not a naturally occurring alkaloid, its unique tricyclic core and aromatic ester linkage present significant interest for exploring novel pharmacological activities, particularly in the realm of neuroscience and receptor modulation. This guide will be based on the proposed structure of 2,3-cyclopropanotropine benzylate, a chemically plausible isomer given the nomenclature.

The core structure, tropine, is a bicyclic alcohol known for its presence in various psychoactive and medicinal plants.[1] The addition of a cyclopropane ring introduces conformational rigidity and alters the steric and electronic properties of the molecule, potentially leading to unique receptor binding profiles. The benzoyl group can further influence its pharmacokinetic and pharmacodynamic properties.

Physicochemical Properties

The fundamental physicochemical properties of Cyclopropanotropine Benzylate are crucial for its handling, formulation, and interpretation of biological data.

Table 1: Physicochemical Properties of Cyclopropanotropine Benzylate

| Property | Value | Source/Method |

| Molecular Formula | C₁₇H₂₁NO₂ | Calculated |

| Molecular Weight | 271.35 g/mol | Calculated |

| IUPAC Name | (1R,2R,3s,5S)-8-methyl-8-azatricyclo[4.2.1.0²⁻⁴]nonan-3-yl benzoate | Proposed |

| CAS Number | Not available | N/A |

| Appearance | Predicted to be a crystalline solid | Based on similar tropane esters |

| Solubility | Predicted to be soluble in organic solvents (e.g., chloroform, methanol) and sparingly soluble in water | Based on structural analogy |

Derivation of Molecular Formula and Weight:

The molecular formula of the parent tropine is C₈H₁₅NO.[2][3][4][5] The fusion of a cyclopropane ring to the C2-C3 position involves the removal of two hydrogen atoms and the addition of one carbon atom, leading to the formula C₉H₁₅NO for the proposed "Cyclopropanotropine" core. The benzoylation of the hydroxyl group adds a C₇H₅O group and removes a hydrogen atom.

-

Cyclopropanotropine: C₈H₁₅NO (Tropine) + CH₂ - 2H = C₉H₁₅NO

-

Cyclopropanotropine Benzylate: C₉H₁₅NO + C₇H₅O - H = C₁₇H₂₁NO₂

The molecular weight is calculated based on the atomic weights of its constituent elements:

-

(17 x 12.01) + (21 x 1.01) + (1 x 14.01) + (2 x 16.00) = 271.35 g/mol

Proposed Synthesis Workflow

The synthesis of Cyclopropanotropine Benzylate can be envisioned as a multi-step process, commencing from a suitable tropane precursor. The following workflow outlines a logical and feasible synthetic strategy. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Caption: Proposed synthetic workflow for Cyclopropanotropine Benzylate.

3.1. Rationale for Synthetic Choices:

-

Starting Material: Trop-2-ene is selected as the ideal starting material as the double bond provides a reactive site for the crucial cyclopropanation step. It can be synthesized from tropine through dehydration.

-

Cyclopropanation: The Simmons-Smith reaction is a well-established and stereospecific method for the cyclopropanation of alkenes, which would be suitable for this synthesis.[6] This choice is driven by its reliability and predictability in forming the cyclopropane ring fused to the tropane skeleton.

-

Benzoylation: The Schotten-Baumann reaction is a classic and effective method for the benzoylation of alcohols, particularly in the presence of an amine, as the basic conditions neutralize the HCl byproduct.[7] This ensures a high yield of the desired ester.

-

Purification: Column chromatography is the standard and most effective technique for purifying organic compounds of this nature, allowing for the separation of the final product from any unreacted starting materials or byproducts.

3.2. Detailed Experimental Protocol (Proposed):

Step 1: Synthesis of Trop-2-ene (not detailed)

Step 2: Synthesis of Cyclopropanotropine

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a suspension of zinc-copper couple (2.2 equivalents) in anhydrous diethyl ether.

-

Reagent Addition: To the stirred suspension, add a solution of diiodomethane (2.0 equivalents) in anhydrous diethyl ether dropwise at room temperature. A gentle reflux should be observed.

-

Substrate Addition: After the initial reaction subsides, add a solution of trop-2-ene (1.0 equivalent) in anhydrous diethyl ether dropwise.

-

Reaction Monitoring: Stir the reaction mixture at reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride. Filter the mixture through a pad of celite and wash the filter cake with diethyl ether.

-

Extraction: Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Cyclopropanotropine.

Step 3: Synthesis of Cyclopropanotropine Benzylate

-

Reaction Setup: Dissolve the crude Cyclopropanotropine (1.0 equivalent) in a suitable organic solvent such as dichloromethane in a round-bottom flask.

-

Base Addition: Add an aqueous solution of a base, such as 10% sodium hydroxide, to the flask.

-

Acylation: Cool the biphasic mixture in an ice bath and add benzoyl chloride (1.1 equivalents) dropwise with vigorous stirring.

-

Reaction Monitoring: Continue stirring at 0-5°C and monitor the reaction by TLC.

-

Work-up and Extraction: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with dilute HCl (to remove any remaining amine), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Concentrate the dried organic solution under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure Cyclopropanotropine Benzylate.

Analytical Characterization Workflow

A robust analytical workflow is essential to confirm the identity and purity of the synthesized Cyclopropanotropine Benzylate.

Caption: Analytical workflow for the characterization of Cyclopropanotropine Benzylate.

4.1. Key Analytical Techniques:

-

Mass Spectrometry (MS): This is the primary technique to confirm the molecular weight of the synthesized compound.[8][9][10] High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the molecular formula. The fragmentation pattern can also offer structural insights.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the precise chemical structure.[11] The chemical shifts, coupling constants, and integration of the proton signals, along with the number and types of carbon signals, will definitively confirm the presence of the cyclopropane ring, the tropane skeleton, and the benzoyl group, as well as their connectivity.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule. The characteristic stretching frequencies of the ester carbonyl group (C=O) and the C-O bonds will be indicative of a successful benzoylation.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of the final compound. By using a suitable column and mobile phase, the percentage purity of Cyclopropanotropine Benzylate can be accurately determined.

Conclusion

This technical guide has provided a detailed overview of the proposed structure, physicochemical properties, a plausible synthetic route, and a comprehensive analytical workflow for Cyclopropanotropine Benzylate. By presenting not only the methodologies but also the scientific rationale behind the chosen approaches, this document aims to equip researchers and drug development professionals with the foundational knowledge required to synthesize, characterize, and explore the potential of this novel tropane derivative. The unique structural features of Cyclopropanotropine Benzylate warrant further investigation into its pharmacological profile and potential therapeutic applications.

References

- Grynkiewicz, G., & Gadzikowska, M. (2008). Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs. Pharmacological Reports, 60(4), 439–463.

- Lounasmaa, M., & Tamminen, T. (1993). The tropane alkaloids. In The Alkaloids: Chemistry and Pharmacology (Vol. 44, pp. 1-114). Academic Press.

- Kohn, K. W., & Cory, M. J. (1998). Mass spectrometry of tropane alkaloids. Journal of Pharmaceutical and Biomedical Analysis, 16(6), 849–863.

-

Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. (2019). Molecules, 24(4), 796. [Link]

- Christen, P. (2015). Chapter 31 - methods of analysis: tropane alkaloids from plant origin. In Handbook of Analysis of Biologically Active Compounds.

- Zanolari, B., Guilet, D., Marston, A., Queiroz, E. F., Paulo, M. D. Q., & Hostettmann, K. (2003). Tropane alkaloids from the bark of Erythroxylum pervillei.

-

PubChem. (n.d.). Tropine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Pellati, F., & Brighenti, V. (2014). Analysis of tropane alkaloids. In Analysis of Addictive and Misused Drugs.

- De-la-Torre, R., & Farré, M. (2004). Mass spectrometry in the analysis of tropane alkaloids.

-

Study on the Mass Spectrometry of Tropine Ester Alkaloids. (n.d.). Acta Chimica Sinica. Retrieved from [Link]

- C-NMR spectroscopy of tropane alkaloids. (1975). Journal of the Chemical Society, Perkin Transactions 2, (13), 1547-1551.

- Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions, 1–415.

-

PubChem. (n.d.). Cyclopropane. National Center for Biotechnology Information. Retrieved from [Link]

-

Tropane Aromatic Ester Alkaloids Obtained from a Large-Scale Recollection of Erythroxylum pervillei Stem Bark Collected in Madagascar. (2009). Journal of Natural Products, 72(1), 123-128. [Link]

-

Cyclopropanone. (n.d.). Wikipedia. Retrieved from [Link]

-

Tropane alkaloid. (n.d.). Wikipedia. Retrieved from [Link]

-

Benzoic acid. (n.d.). Wikipedia. Retrieved from [Link]

-

Tropine. (n.d.). Wikipedia. Retrieved from [Link]

Sources

- 1. Tropane alkaloid - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Cyclopropane synthesis [organic-chemistry.org]

- 5. Rapid Synthesis of Psychoplastogenic Tropane Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Determination of tropane alkaloids atropine and scopolamine by liquid chromatography-mass spectrometry in plant organs of Datura species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. STUDY ON THE MASS SPECTROMETRY OF TROPINE ESTER ALKALOIDS [sioc-journal.cn]

- 9. researchgate.net [researchgate.net]

- 10. C-NMR spectroscopy of tropane alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Cyclopropanotropine Benzylate vs. Quinuclidinyl Benzylate (QNB)

Topic: : A Comparative Pharmacodynamic & Kinetic Analysis Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Toxicology Specialists

Executive Summary

This technical guide provides a rigorous comparative analysis between Quinuclidinyl Benzylate (QNB) —the archetypal high-affinity anticholinergic incapacitant—and Cyclopropanotropine Benzylate (CPTB) , a structurally rigidified analog also known in literature as Tricyclopinate.

While both compounds possess nearly identical equilibrium dissociation constants (

Structural Architecture & Chemical Identity

The pharmacodynamic divergence begins with the scaffold rigidity. Both compounds are esters of benzilic acid, sharing the lipophilic diphenyl-glycolate moiety responsible for high-affinity hydrophobic interactions within the receptor orthosteric site. The differentiation lies in the amino-alcohol head group.

| Feature | Quinuclidinyl Benzylate (QNB) | Cyclopropanotropine Benzylate (CPTB) |

| Common Code | BZ, EA-2277 | Tricyclopinate |

| IUPAC Name | 1-azabicyclo[2.2.2]octan-3-yl hydroxy(diphenyl)acetate | (1$\alpha |

| Scaffold | Quinuclidine (Bicyclic) | Cyclopropanotropine (Tricyclic) |

| Nitrogen Bridge | [2.2.2] bridge (High symmetry) | [3.3.1] bridge with fused cyclopropane (High rigidity) |

| Stereochemistry | (R)-isomer is significantly more potent | Stereospecificity dictated by the endo/exo orientation of the ester and cyclopropane fusion |

Structural Visualization (DOT)

The following diagram illustrates the structural relationship and the "rigidity hierarchy" between the two scaffolds.

Figure 1: Structural synthesis of QNB and CPTB.[1] Note the divergence in the nitrogen-containing scaffold which dictates kinetic behavior.

Pharmacodynamics: The Kinetic Divergence

The core scientific distinction between these molecules is not affinity (how tightly they bind at equilibrium) but kinetics (how fast they unbind). This is the "Kinetic Trap" hypothesis.

Comparative Binding Parameters

Data summarized below is derived from radioligand binding assays (e.g., using

| Parameter | QNB | Cyclopropanotropine Benzylate | Significance |

| ~0.11 nM | ~0.10 nM | Virtual Tie: Both are extremely potent binders. | |

| ~1022 fmol/mg | ~1056 fmol/mg | Identical: Both label the same receptor population. | |

| 0.21 nM | 0.25 nM | Similar: Both access the binding pocket at similar rates.[2] | |

| 0.0072 min | 0.0325 min | Critical Divergence: CPTB dissociates ~4.5x faster. | |

| Half-life ( | > 90 minutes | ~21 minutes | QNB residence time is significantly longer. |

The Allosteric "Litmus Test"

A definitive method to distinguish these compounds is their response to allosteric modulators like Gallamine .

-

QNB Behavior: The dissociation of QNB is not modified by Gallamine.[2]

-

CPTB Behavior: The dissociation of CPTB is slowed/modified by Gallamine.

Mechanism of Action: The Conformational Locking Model

To explain the causality of the data above, we apply the two-step binding model. The difference lies in the transition to the

Pathway Diagram (DOT)

Figure 2: Two-step binding model. QNB drives the equilibrium toward the deep RL state, while CPTB cycles primarily within the RL state.*

Experimental Protocols

For researchers attempting to replicate the differentiation between these ligands, the following Infinite Dilution Dissociation Protocol is the gold standard.

Protocol: Radioligand Dissociation Assay

-

Preparation: Prepare rat cerebral cortex homogenates in 50 mM Na/K phosphate buffer (pH 7.4).

-

Equilibration: Incubate tissue (0.2 mg protein/mL) with radioligand (

-QNB or -

Initiation of Dissociation:

-

Add a supramaximal concentration of non-labeled antagonist (e.g., Atropine 1

M) to prevent re-binding of the radioligand. -

Split the batch: Treat half with Gallamine (100

M) and half with vehicle control.

-

-

Sampling: Aliquot samples at

minutes. -

Filtration: Rapidly filter through Whatman GF/B filters using a cell harvester; wash 3x with ice-cold buffer.

-

Analysis: Count radioactivity via liquid scintillation.

-

Data Calculation: Plot

vs. time. The slope represents-

Validation Check: If Gallamine alters the slope of the CPTB plot but not the QNB plot, the structural hypothesis is confirmed.

-

Implications for Drug Development & Toxicology

QNB (The "Anvil")[7]

-

Application: Chemical incapacitant (Historical), modeling Alzheimer's-like delirium.

-

Risk Profile: The "locking" mechanism means clinical reversal with acetylcholinesterase inhibitors (e.g., Physostigmine) is difficult. The competitive agonist (acetylcholine) cannot easily displace QNB once the

state is formed. -

Duration: Central effects can persist for days (24–72+ hours).

Cyclopropanotropine Benzylate (The "Scalpel")

-

Application: Research probe for muscarinic receptor subtypes and allosteric binding sites.

-

Advantage: The fused cyclopropane ring creates a "bulky" rigidity that likely sterically hinders the complete closure of the receptor "lid" (tyrosine lid mechanism).

-

Utility: Allows researchers to study high-affinity antagonism without the confounding factor of pseudo-irreversibility. It is a superior tool for kinetic studies involving allosteric modulators.

References

-

Standaert, J., et al. (1994). "[3H]tricyclopinate binding to brain muscarinic acetylcholine receptors: a comparison with [3H]quinuclidinyl benzilate." European Journal of Pharmacology.

-

Snyder, S. H., & Yamamura, H. I. (1974). "Muscarinic cholinergic binding in rat brain." Proceedings of the National Academy of Sciences.

-

Splendid Lab. (2024). "Cyclopropyltropine Benzylate Product Data." Chemical Catalog.

- Ketchum, J. S. (2006). Chemical Warfare Secrets Almost Forgotten.

Sources

- 1. Tricyclo[5.2.1.01,7]decane | C10H16 | CID 22325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. [3H]tricyclopinate binding to brain muscarinic acetylcholine receptors: a comparison with [3H]quinuclidinyl benzilate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tricyclo[4.2.1.1(2,5)]decane | C10H16 | CID 556700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

The Tropane Scaffold in Muscarinic Pharmacology: A Technical Guide to Probe Design and Application

Executive Summary: The Tropane Renaissance

While the tropane ring system—historically derived from Atropa belladonna—is one of the oldest pharmacophores in medicinal chemistry, it remains the gold standard for interrogating muscarinic acetylcholine receptors (mAChRs).

For the modern drug developer, the value of tropane derivatives (e.g., Tiotropium, [³H]-N-methylscopolamine) lies not merely in their high affinity, but in their kinetic selectivity . This guide moves beyond basic binding constants to explore residence time ($ \tau $), bitopic binding modes, and the rigorous protocols required to validate these interactions in a high-throughput setting.

Structural Biology & SAR: The Nitrogen Bridge

The core of muscarinic antagonism in this class is the 8-azabicyclo[3.2.1]octane skeleton. The Structure-Activity Relationship (SAR) pivots on three critical domains:

-

The Cationic Head (N-8 position):

-

Tertiary Amines (e.g., Atropine, Scopolamine): Lipophilic, cross the Blood-Brain Barrier (BBB). Useful for CNS probes (M1/M4 targets).

-

Quaternary Ammoniums (e.g., Tiotropium, Ipratropium): Permanently charged. Peripheral restriction (lung/gut). Crucially, the positive charge interacts electrostatically with Asp147 (M3 numbering) in the orthosteric pocket, significantly increasing affinity compared to tertiary analogs.

-

-

The Ester Linkage (C-3 position):

-

Connects the tropane ring to the aromatic moiety. Hydrolysis here destroys activity.

-

-

The Aromatic "Cap" (Tropic Acid/Dithienyl):

-

Bulky aromatic groups (phenyl, thienyl) facilitate hydrophobic interactions with the tyrosine lid of the receptor. Tiotropium features two thiophene rings, which enhance

stacking within the hydrophobic pocket, contributing to its slow dissociation rate.

-

Table 1: Comparative Pharmacology of Key Tropane Probes

| Compound | Structure Type | Receptor Selectivity | Kinetic Profile | Primary Application |

| Atropine | Tertiary Amine | Non-selective (M1-M5) | Fast On / Fast Off | CNS/Peripheral non-specific block |

| Scopolamine | Epoxide Tropane | Non-selective | Fast Off | CNS depressant / Motion sickness |

| [³H]-NMS | Quaternary Amine | Non-selective (High Affinity) | Moderate | Gold Standard Radioligand for cell surface receptors |

| Tiotropium | Quaternary Scopine | Kinetic Selectivity (M3 > M2) | Very Slow Off ( | COPD / Asthma (Long-acting) |

| Benztropine | Diphenyl Ether | M1 / DAT | Moderate | Parkinson's / Dystonia research |

Mechanism of Action: Signal Transduction Pathways

Understanding the downstream coupling is essential for designing functional assays. Muscarinic receptors are GPCRs that split into two distinct signaling families.[1]

Diagram 1: Muscarinic GPCR Signaling Divergence

This diagram illustrates the bifurcation between Gq-coupled (M1/M3/M5) and Gi-coupled (M2/M4) pathways.

Caption: M1/M3/M5 drive calcium mobilization via PLC, while M2/M4 inhibit adenylyl cyclase, reducing cAMP levels.

Validated Experimental Protocols

Protocol A: Saturation Radioligand Binding ([³H]-NMS)

Objective: Determine receptor density (

Materials:

-

Ligand: [³H]-N-methylscopolamine (Specific Activity ~80 Ci/mmol).

-

Receptor Source: CHO-K1 membranes stably expressing hM3 (or target subtype).

-

Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4. (Tris buffers are temperature sensitive; HEPES is preferred for stability).

-

Non-Specific Control: Atropine Sulfate (10 µM final concentration).

Workflow:

-

Preparation: Dilute membranes to 5-10 µg protein/well.

-

Incubation:

-

Total Binding: Membrane + [³H]-NMS (0.01 nM to 3.0 nM serial dilution).

-

Non-Specific Binding: Membrane + [³H]-NMS + Atropine (10 µM).[2]

-

Critical Step: Incubate for 2 hours at 23°C . Equilibrium is slow for high-affinity tropanes.

-

-

Termination: Rapid filtration through PEI-soaked (0.5%) Whatman GF/B filters .

-

Why PEI? Polyethyleneimine reduces the electrostatic sticking of the positively charged tropane ligand to the glass fiber filter, lowering background noise.

-

-

Washing: 3x wash with ice-cold buffer to lock dissociation.

-

Quantification: Liquid scintillation counting.

Protocol B: Kinetic Dissociation Assay (The "Tiotropium Test")

Objective: Differentiate "me-too" drugs from long-acting antagonists by measuring residence time.

Workflow:

-

Equilibration: Incubate membranes with radioligand (e.g., [³H]-NMS) at

concentration for 2 hours. -

Blockade: Add excess unlabeled competitor (e.g., 10 µM Tiotropium or test compound) at

. -

Sampling: Filter aliquots at varying time points (0, 5, 15, 30, 60, 120, 240 min).

-

Analysis: Plot ln(Specific Binding) vs. Time. The slope is

.-

Residence Time ($ \tau $) = $ 1 / k_{off} $.

-

Success Metric: A clinically viable "Once-Daily" LAMA (Long-Acting Muscarinic Antagonist) typically requires $ \tau > 10 $ hours on the M3 receptor.

-

Diagram 2: High-Throughput Binding Workflow

Visualizing the critical control points in the radioligand assay.

Caption: Workflow for saturation/competition binding. PEI pretreatment of filters is critical for cationic tropanes.

References

-

IUPHAR/BPS Guide to Pharmacology. Acetylcholine receptors (muscarinic). [Link]

-

Barnes, P. J. (2002). Muscarinic receptor subtypes in airways.[1][3][4] European Respiratory Journal. [Link]

-

Casarosa, P., et al. (2009). The dissociation of tiotropium from the M3 receptor is much slower than that of ipratropium. Journal of Pharmacology and Experimental Therapeutics. [Link]

-

Caulfield, M. P., & Birdsall, N. J. (1998). International Union of Pharmacology. XVII. Classification of muscarinic acetylcholine receptors. Pharmacological Reviews.[5] [Link]

Sources

- 1. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Tiotropium Bromide? [synapse.patsnap.com]

- 4. droracle.ai [droracle.ai]

- 5. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production [mdpi.com]

Section 1: Chemical Identification and Structural Context

Disclaimer: No formal Safety Data Sheet (SDS) for Cyclopropanotropine Benzylate (CAS 575463-96-6) is publicly available. This guide has been meticulously compiled by synthesizing data from structurally and functionally analogous compounds to provide a comprehensive safety profile for research and drug development professionals. The information herein is intended as an expert-guided resource and should be used in conjunction with rigorous in-house risk assessments.

Cyclopropanotropine Benzylate, also known as Cyclopropyltropine Benzylate, is a synthetic derivative of tropine.[1] Its chemical structure is characterized by a tropane core, a benzilate ester group, and a cyclopropyl modification. This architecture places it firmly within the class of anticholinergic agents, sharing a common heritage with well-known tropane alkaloids and synthetic analogs.

Chemical Identity:

-

Chemical Name: Cyclopropanotropine Benzylate

-

CAS Number: 575463-96-6[1]

-

Molecular Formula: C₂₃H₂₅NO₃[1]

-

Molecular Weight: 363.45 g/mol [1]

The structural similarities to potent anticholinergics like atropine and benztropine are critical for understanding its potential pharmacological and toxicological profile. The tropane moiety is a recognized pharmacophore for muscarinic acetylcholine receptor antagonism.

Section 2: Inferred Hazard Identification and Classification

Based on the high toxicity of analogous compounds such as atropine and benztropine, it is prudent to handle Cyclopropanotropine Benzylate as a substance with a high degree of acute toxicity.[1][2][3]

Anticipated GHS Classification:

-

Acute Toxicity (Oral): Category 1 or 2 (Fatal if swallowed)[1][2][3]

-

Acute Toxicity (Dermal): Category 2 or 3 (Fatal or toxic in contact with skin)[1][2]

-

Acute Toxicity (Inhalation): Category 2 (Fatal if inhaled)[3]

-

Specific Target Organ Toxicity (Single Exposure): Category 1 (Causes damage to organs, particularly the central and peripheral nervous system)[1]

Primary Hazards:

-

Potent Anticholinergic Effects: The primary toxicological concern is the induction of a severe anticholinergic toxidrome, even at low doses. Symptoms can include dry mouth, blurred vision, dilated pupils, tachycardia, urinary retention, and constipation.[4][5][6]

-

Central Nervous System (CNS) Effects: Due to its potential to cross the blood-brain barrier, significant CNS effects are anticipated. These can range from dizziness and confusion to agitation, delirium, hallucinations, and convulsions.[4][5][7][8]

-

Cardiovascular Effects: Tachycardia and other cardiac arrhythmias are a known risk with anticholinergic agents.

-

Eye Irritation: Direct contact may cause serious eye irritation.[9]

-

Skin Irritation: May cause skin irritation upon contact.[9][10]

Section 3: Safe Handling, Storage, and Personal Protective Equipment (PPE)

Given the inferred high potency, all handling of Cyclopropanotropine Benzylate should occur in a controlled laboratory environment with appropriate engineering controls and personal protective equipment.

Engineering Controls:

-

Fume Hood: All weighing and solution preparation must be conducted in a certified chemical fume hood to prevent inhalation of airborne particles.

-

Ventilation: The laboratory should be well-ventilated to minimize background exposure.[11]

Personal Protective Equipment (PPE):

-

Respiratory Protection: For any procedures with a risk of aerosolization, a NIOSH-approved respirator is recommended.

-

Eye Protection: Chemical safety goggles are mandatory.

-

Hand Protection: Nitrile or other chemically resistant gloves should be worn at all times. Change gloves immediately if contamination is suspected.

-

Body Protection: A lab coat must be worn. For larger quantities, a chemically resistant apron is advised.

Storage:

-

Container: Keep the container tightly sealed in a cool, dry, and well-ventilated area.[11]

-

Security: Store in a locked cabinet or other secure location to prevent unauthorized access.

-

Light Sensitivity: Protect from light.

Section 4: First-Aid and Emergency Procedures

Immediate and appropriate first aid is critical in the event of exposure.

Emergency Protocol:

-

Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][8]

-

Skin Contact: Remove all contaminated clothing. Immediately flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[7][8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][8]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[7]

Note for Medical Professionals: The patient may be experiencing a severe anticholinergic toxidrome. Treatment is primarily symptomatic and supportive. In severe cases of poisoning, the administration of a cholinesterase inhibitor like physostigmine salicylate may be considered to reverse the anticholinergic effects.[7]

Section 5: Inferred Toxicological Profile

The toxicological properties of Cyclopropanotropine Benzylate are predicted based on its anticholinergic mechanism of action. It is expected to act as a competitive antagonist of muscarinic acetylcholine receptors in both the central and peripheral nervous systems.

| System | Anticipated Effects | Analogous Compound Evidence |

| Central Nervous System | Dizziness, confusion, memory impairment, agitation, delirium, hallucinations, convulsions.[4][5] | Benztropine and other anticholinergics are known to cause a range of CNS side effects.[4][5][7][8] |

| Peripheral Nervous System | Dry mouth, blurred vision, dilated pupils, urinary retention, constipation, tachycardia.[4][5][6] | These are classic symptoms of atropine and scopolamine poisoning.[6] |

| Cardiovascular System | Tachycardia, potential for arrhythmias. | A common effect of systemic anticholinergic exposure. |

Acute Toxicity Data for Analogous Compounds:

| Compound | Route | LD50/TDLO | Species |

| Atropine | Oral | LD50: 75 mg/kg | Mouse[2] |

| Atropine | Oral | LD50: 500 mg/kg | Rat[2] |

| Atropine | Inhalation | - | Fatal if inhaled[3] |

| Benztropine Mesylate | Oral | LD50: 91 mg/kg | Mouse[8] |

| Benztropine Mesylate | Oral | LD50: 940 mg/kg | Rat[8] |

| Tropine | Oral, Dermal, Inhalation | - | Toxic |

Section 6: Experimental Workflows and Risk Mitigation

A systematic approach to risk assessment is crucial when working with potent, uncharacterized compounds. The following workflow is recommended for any new experiment involving Cyclopropanotropine Benzylate.

Caption: Risk Mitigation Workflow for Cyclopropanotropine Benzylate.

References

-

Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Tropine. Retrieved from [Link]

- Par Pharmaceutical. (2015, June 10).

- Pfizer Inc. (2025, June 15).

- Cayman Chemical. (2023, June 15).

-

Derbyshire Medicines Management. (n.d.). Anticholinergic drugs. Retrieved from [Link]

- Cayman Chemical. (2025, September 11).

- MedchemExpress. (2026, January 15).

- ScienceLab.com. (2005, October 9).

- Somerset Pharma LLC. (n.d.).

- Medsafe, New Zealand Medicines and Medical Devices Safety Authority. (n.d.).

- AGES - Austrian Agency for Health and Food Safety. (2025, December 4). Tropane alkaloids.

- Cayman Chemical. (2024, August 16).

- Elemental Microanalysis Ltd. (2024, February 26).

- National Center for Biotechnology Information. (n.d.). ANTICHOLINERGICS - Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents.

- Sigma-Aldrich. (2025, November 6).

- Ahamed, F., Jones, C., Abbasi, B., Breyer, B. N., & Shaw, N. M. (2023, December 15). Adverse Reactions of Anticholinergic Medications: An Analysis of the WHO Pharmacovigilance Database.

-

RxFiles. (n.d.). Anticholinergics Reference List. Retrieved from [Link]

- MSD. (2025, April 14).

- Sigma-Aldrich. (2024, May 16).

-

PubChem, National Center for Biotechnology Information. (n.d.). Tropane. Retrieved from [Link]

- ResearchGate. (n.d.). Drugs with high risk for anticholinergic (side-)

- Fisher Scientific. (2024, January 25).

- Sigma-Aldrich. (2026, January 27). SAFETY DATA SHEET - Benzyltriphenylphosphonium chloride.

- Fisher Scientific. (2025, December 18).

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. elementalmicroanalysis.com [elementalmicroanalysis.com]

- 4. derbyshiremedicinesmanagement.nhs.uk [derbyshiremedicinesmanagement.nhs.uk]

- 5. medsafe.govt.nz [medsafe.govt.nz]

- 6. Tropane alkaloids - AGES [ages.at]

- 7. msdsdigital.com [msdsdigital.com]

- 8. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 9. Tropane | C8H15N | CID 637986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. somersetpharma.com [somersetpharma.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

Pharmacological Profile of Cyclopropyltropine Benzylate

[1][2][3][4][5][6]

Executive Summary

Cyclopropyltropine benzylate represents a specialized class of anticholinergic agents derived from the rigidification of the tropane skeleton. Structurally defined as the benzilic acid ester of 9-methyl-9-azatricyclo[3.3.1.0

Where scopolamine possesses an epoxide bridge (oxygen) at the 6,7-position of the tropane ring, cyclopropyltropine features a fused cyclopropane ring. This structural modification imparts superior chemical stability against hydrolysis while retaining the high-affinity pharmacophore required for muscarinic acetylcholine receptor (mAChR) antagonism. In drug development, this compound serves as a critical scaffold for long-acting muscarinic antagonists (LAMAs) used in respiratory medicine (e.g., COPD, asthma), particularly when quaternized to its methobromide salt form to limit systemic distribution.

Chemical Identity & Structural Analysis

Nomenclature and Classification

-

IUPAC Name: (1R,2R,4S,5S,7s)-9-methyl-9-azatricyclo[3.3.1.0

]non-7-yl 2-hydroxy-2,2-diphenylacetate -

Chemical Class: Tricyclic tropane alkaloid ester; Glycolate.

-

Molecular Formula:

-

Molecular Weight: ~377.48 g/mol

Structure-Activity Relationship (SAR)

The pharmacological potency of cyclopropyltropine benzylate is driven by three distinct structural domains:

-

The Cationic Head (Amine): The tertiary nitrogen (N-methyl) allows for high-affinity ionic interaction with the aspartate residue in the muscarinic receptor binding pocket. Unlike quaternary analogs, the tertiary amine can penetrate the Blood-Brain Barrier (BBB), conferring central nervous system (CNS) activity.

-

The Tricyclic Skeleton (Rigidification): The fused cyclopropane ring at positions 2,4 (relative to the tricyclic numbering) mimics the steric bulk and rigidity of the epoxide in scopolamine. This "carbocyclic" modification prevents the metabolic instability associated with epoxide opening while maintaining the "tiotropium-like" binding pose.

-

The Ester Moiety (Anchor): The benzylate (benzilic acid) group provides dual phenyl rings that engage in extensive hydrophobic and

interactions within the receptor's extracellular vestibule, significantly slowing dissociation rates (

Structural Comparison Diagram

The following diagram illustrates the structural evolution from Atropine to Cyclopropyltropine, highlighting the critical bridging elements.

Caption: Structural evolution showing the bioisosteric replacement of the labile epoxide oxygen in scopolamine with a stable methylene bridge to form cyclopropyltropine.[1][2][4]

Pharmacodynamics[2][6][7][8][9][10]

Mechanism of Action

Cyclopropyltropine benzylate acts as a competitive, reversible antagonist at muscarinic acetylcholine receptors (mAChRs).

-

Receptor Subtypes: It binds with high affinity (

in the low nanomolar range, typically 0.1–1.0 nM) to all five muscarinic subtypes (M1–M5). -

Binding Kinetics: The bulky benzylate ester group contributes to a slow dissociation rate, particularly at the M3 receptor subtype. This "kinetic selectivity" is a desirable trait for respiratory drugs, allowing for once-daily dosing potential in its quaternary forms.

Signaling Pathway Blockade

The compound disrupts the parasympathetic signaling cascade. In the context of bronchial smooth muscle (M3) and CNS neurons (M1), the blockade prevents

Caption: Mechanism of action showing competitive antagonism at the M3 receptor, preventing Gq-mediated calcium release and smooth muscle contraction.

Pharmacokinetics (ADME)

Absorption & Distribution

-

Tertiary Amine (Base): Highly lipophilic due to the tricyclic skeleton and diphenyl ester. Rapidly absorbed from the GI tract and readily crosses the Blood-Brain Barrier (BBB).

-

CNS Effect:[5] Potent psychotomimetic and deliriant effects similar to QNB (3-Quinuclidinyl benzilate) and scopolamine.

-

-

Quaternary Ammonium (Methobromide Salt): When quaternized (N-methyl cyclopropyltropine benzylate methobromide), the charge prevents BBB penetration.

-

Therapeutic Niche: Restricted to peripheral compartments; ideal for inhalation therapies where local lung retention is desired with minimal systemic side effects.

-

Metabolism[2]

-

Primary Route: Hydrolysis of the ester linkage by plasma cholinesterases and paraoxonases.

-

Metabolites:

-

Cyclopropyltropine (Alcohol): The tricyclic base, likely renally excreted.

-

Benzilic Acid: Conjugated and excreted.

-

-

Stability: The cyclopropane ring confers resistance to oxidative metabolism that typically degrades the epoxide ring of scopolamine, potentially extending the half-life of the parent scaffold.

Experimental Protocols

Synthesis of Cyclopropyltropine Benzylate

Note: This protocol involves hazardous reagents and should only be performed by qualified personnel in a fume hood.

Phase 1: Preparation of the Tricyclic Core (Cyclopropyltropine)

-

Starting Material: Begin with Tropenol (6,7-dehydrotropine).

-

Cyclopropanation: Dissolve tropenol in anhydrous diethyl ether. Add Diethylzinc (

) and Diiodomethane ( -

Reaction Conditions: Reflux for 4–6 hours. The carbene insertion across the C6-C7 double bond yields the 2,4-methano-bridged tricyclic alcohol (9-methyl-9-azatricyclo[3.3.1.0

]nonan-7-ol). -

Workup: Quench with saturated

, extract with ether, and purify via column chromatography (Silica gel,

Phase 2: Esterification (Transesterification)

-

Reagents: Methyl Benzilate (1.1 eq), Cyclopropyltropine (1.0 eq).

-

Catalyst: Sodium hydride (NaH) or Sodium methoxide (NaOMe) in catalytic amounts.

-

Solvent: Anhydrous n-Heptane or Toluene.

-

Procedure: Heat to reflux with a Dean-Stark trap to remove methanol/water azeotropically.

-

Purification: Cool, wash with water, extract into organic phase. Crystallize the benzylate ester as the hydrochloride or hydrobromide salt from isopropanol/ether.

Radioligand Binding Assay (Protocol)

To determine affinity (

-

Membrane Prep: Harvest CHO-K1 cells stably expressing human M3 receptors. Homogenize in ice-cold HEPES buffer.

-

Ligand: Use

-N-Methylscopolamine ( -

Incubation:

-

Mix membrane suspension (10 µg protein),

-NMS, and varying concentrations of Cyclopropyltropine benzylate ( -

Incubate at 25°C for 60 minutes.

-

-

Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and derive

Quantitative Data Summary

| Parameter | Value / Characteristic | Notes |

| Receptor Affinity ( | 0.1 – 0.5 nM (Est.) | High affinity for M1-M5; comparable to Tiotropium. |

| LogP (Lipophilicity) | ~3.5 – 4.2 | High lipophilicity facilitates membrane crossing. |

| Bioavailability (Oral) | < 5% (Quaternary salt) | Low oral bioavailability is intentional for inhalation drugs. |

| Half-life ( | > 24 hours (Receptor) | Slow dissociation rate ( |

| Toxicity ( | ~50 mg/kg (Mouse, i.v.) | Est. based on atropine/scopolamine data.[2][6][4][5][7] |

References

-

Boehringer Ingelheim International GmbH. (2009). New CCR2 receptor antagonists, method for producing the same, and use thereof as medicaments. European Patent EP2569295B1.[2] Link

-

MOLBASE. (n.d.). Cyclopropyltropine Benzilate Structure and Properties.[1][2][6][3][4] Chemical Registry. Link

-

Splendid Lab. (n.d.). Cyclopropyltropine Benzylate - CSL-14468.[3][4][8] Custom Synthesis Catalog. Link

-

Renner, U. D., Oertel, R., & Kirch, W. (2005).[5] Pharmacokinetics and pharmacodynamics in clinical use of scopolamine.[5] Therapeutic Drug Monitoring, 27(5), 655-665.[5] Link

- Holzgrabe, U., et al. (2008). Muscarinic receptor antagonists: Structure-activity relationships. In Comprehensive Medicinal Chemistry II. Elsevier.

Sources

- 1. patents.justia.com [patents.justia.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Pharmacokinetics and pharmacodynamics in clinical use of scopolamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. allindianpatents.com [allindianpatents.com]

- 7. Relative potency of the atropine-like effects of a new parasympatholytic drug, scopolamine-N-(cyclopropyl methyl) bromide and those of hyoscine-N-butyl bromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US7694676B2 - Dry powder inhaler - Google Patents [patents.google.com]

Methodological & Application

How to solubilize Cyclopropanotropine Benzylate for in vitro assays

Application Note: Solubilization & Handling of Cyclopropanotropine Benzylate for In Vitro Assays

Abstract & Scientific Context

Cyclopropanotropine Benzylate is a structural analog of classical tropane alkaloids (e.g., atropine, scopolamine) and quinuclidinyl benzilate (QNB). Like its parent class, it functions primarily as a high-affinity antagonist for muscarinic acetylcholine receptors (mAChRs).

The Challenge: The benzilate ester moiety confers significant lipophilicity (High LogP) to the molecule, while the tropane nitrogen provides a basic center (pKa ~9.0–9.8). In its free base form , the compound is practically insoluble in neutral aqueous media, leading to "silent precipitation"—a phenomenon where the drug crashes out of solution upon addition to culture media, resulting in false negatives (loss of potency) or physical cytotoxicity (crystal formation on cells).

This guide provides a validated workflow to solubilize Cyclopropanotropine Benzylate, ensuring bioavailability and assay reproducibility.

Physicochemical Assessment & Solvent Strategy

Before handling, determine the form of your specific batch. The solubilization strategy is binary based on the salt state.

| Parameter | Free Base Form | Salt Form (HCl, Methylbromide) |

| Appearance | Oily residue or waxy solid | Crystalline powder |

| Water Solubility | Negligible (< 0.1 mg/mL) | Moderate to High (> 10 mg/mL) |

| Primary Solvent | DMSO (Dimethyl Sulfoxide) | Milli-Q Water or Saline |

| Risk Factor | Precipitation upon dilution | pH sensitivity (hydrolysis) |

Critical Mechanism: The benzilate ester is susceptible to hydrolysis at high pH (>8.0) or elevated temperatures.[1][2] Always keep stock solutions neutral to slightly acidic (pH 5–6) and frozen (-20°C).

Workflow Visualization: The Solubilization Decision Tree

The following diagram outlines the logical flow for preparing your "Master Stock" based on the compound's chemical state.

Figure 1: Decision matrix for selecting the appropriate solvent system based on the compound's salt state.

Protocol A: Preparation of Master Stock (Free Base)

Use this protocol if your compound is non-salt (lipophilic).

Reagents:

-

Cyclopropanotropine Benzylate (Solid)[3]

-

DMSO (Anhydrous, Cell Culture Grade, ≥99.9%)

-

Amber Glass Vials (Borosilicate, PTFE-lined caps)

Step-by-Step:

-

Weighing: Weigh the compound into an amber glass vial. Do not use plastic microfuge tubes for long-term storage of high-concentration hydrophobic stocks, as leaching can occur.

-

Calculation: Calculate the volume of DMSO required to reach a 10 mM or 100 mM concentration.

-

Solubilization: Add the calculated volume of DMSO. Vortex vigorously for 30 seconds.[4]

-

Quality Check: Inspect against light.[5] The solution must be perfectly clear. If turbid, sonicate in a water bath at 37°C for 5 minutes.

-

-

Aliquot: Dispense into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: The "Intermediate Dilution" Method (Assay Setup)

The most common failure point is pipetting 100% DMSO stock directly into aqueous cell media, causing local high concentrations and immediate precipitation.

The 200x Rule: To maintain solubility, the final DMSO concentration in the assay should typically be ≤ 0.5% .[6]

Workflow:

-

Master Stock: Start with 10 mM in DMSO.

-

Intermediate Stock (100x): Dilute the Master Stock 1:10 into Assay Buffer + 10% DMSO .

-

Why? The presence of 10% DMSO in the intermediate step acts as a "solubility bridge," preventing the shock of going from 100% organic to 100% aqueous.

-

-

Working Solution (1x): Dilute the Intermediate Stock 1:100 into the final cell culture media.

-

Result: Final Drug Concentration = 1 µM; Final DMSO = 0.1% (Non-toxic).

-

Visualization: Serial Dilution Workflow

This diagram illustrates the "Solubility Bridge" method to prevent precipitation.

Figure 2: The "Solubility Bridge" dilution scheme designed to prevent compound crashing during liquid handling.

Validation & Quality Control

Do not assume solubility; prove it.

| Method | Procedure | Acceptance Criteria |

| Nephelometry | Measure turbidity in the final assay buffer (without cells) using a plate reader at 600 nm . | OD600 < 0.005 (above background). |

| Microscopy | Inspect wells at 20x magnification before adding cells. | No visible crystals or "oil droplets" on the bottom. |

| HPLC | Centrifuge the diluted media (10,000 x g, 5 min). Inject supernatant. | Peak area matches theoretical concentration standard. |

References

-

Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Link

-

Waybright, T. J., et al. (2009). Increasing the reliability of cell-based high-throughput screens by the inclusion of a solubility check. Assay and Drug Development Technologies, 7(3), 270-281. Link

-

Sigma-Aldrich Technical Guide. Handling and Solubilization of Hydrophobic Compounds. Link

-

PubChem Compound Summary. Tropane Alkaloids & Benzilates (General Class Properties). Link

Sources

- 1. rsc.org [rsc.org]

- 2. Alkaloids of the Genus Datura: Review of a Rich Resource for Natural Product Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. emulatebio.com [emulatebio.com]

- 6. lifetein.com [lifetein.com]

Targeted Isolation of the Muscarinic Interactome using Cyclopropanotropine Benzylate (CPTB)

Application Note: AN-CPTB-2026

Executive Summary & Scientific Rationale

The isolation of G-Protein Coupled Receptors (GPCRs) and their transient signaling complexes remains one of the most significant challenges in structural biology and proteomics. Standard affinity probes often suffer from rapid dissociation rates (

Cyclopropanotropine Benzylate (CPTB) represents a high-affinity tropane-based ligand designed to overcome these limitations. Structurally analogous to the classic antagonist Quinuclidinyl Benzilate (QNB), CPTB incorporates a cyclopropyl moiety that enhances hydrophobic interaction within the orthosteric pocket of Muscarinic Acetylcholine Receptors (mAChRs), effectively "locking" the receptor in a stable conformation.

This guide details the protocol for using CPTB-functionalized matrices to isolate mAChRs (M1–M5) and their associated signalosomes (G-proteins, GRKs, Arrestins) from complex mammalian lysates.

Chemical Biology of the CPTB Probe

To utilize CPTB for proteomics, it must be immobilized on a solid support without disrupting its pharmacophore. The benzylate ester moiety is critical for binding; therefore, coupling is typically achieved via the tropane nitrogen or a functionalized spacer on the cyclopropyl ring.

Mechanistic Workflow

The following diagram illustrates the chemical proteomics workflow, from lysate preparation to MS analysis.

Figure 1: The CPTB affinity purification workflow. The high-affinity interaction allows for stringent washing to reduce background noise.

Critical Reagents & Buffers

The success of this protocol hinges on the solubilization detergent. Harsh detergents (SDS) will denature the receptor and destroy the binding pocket; too mild detergents will fail to extract the receptor from the lipid bilayer.

| Reagent | Concentration | Purpose | Critical Note |

| Lysis Buffer Base | 50 mM HEPES, pH 7.4 | Buffering | Avoid Tris (amine) if using NHS-coupling. |

| Digitonin | 1.0% (w/v) | Solubilization | Gold Standard for preserving GPCR-G protein complexes [1]. |

| DDM / CHS | 0.5% / 0.1% | Alternative Detergent | Dodecylmaltoside + Cholesterol Hemisuccinate. More stable than Digitonin but may disrupt weak interactors [2]. |

| CPTB-Beads | 20 µL slurry/sample | Affinity Capture | Verify ligand density (aim for 2-5 µmol/mL). |

| Elution Ligand | 1 mM Atropine | Competitive Elution | Displaces CPTB to release the specific receptor complex. |

Experimental Protocols

Phase A: Membrane Preparation & Solubilization

Rationale: Cytosolic proteins are major contaminants. Isolating a crude membrane fraction enriches the target GPCRs.

-

Harvest Cells: Pellet

cells (e.g., HEK293T expressing mAChR or brain tissue homogenate). Wash 2x with cold PBS. -

Hypotonic Lysis: Resuspend pellet in Hypotonic Buffer (10 mM HEPES, pH 7.4, 2 mM EDTA, Protease Inhibitors). Incubate on ice for 20 min.

-

Membrane Collection: Centrifuge at 25,000 x g for 30 min at 4°C. Discard the supernatant (cytosolic fraction).

-

Solubilization: Resuspend the membrane pellet in Solubilization Buffer (50 mM HEPES, 150 mM NaCl, 1% Digitonin , Protease/Phosphatase Inhibitors).

-

Extraction: Rotate end-over-end for 2 hours at 4°C.

-

Clarification: Centrifuge at 100,000 x g (ultracentrifuge) for 45 min. Collect the supernatant (solubilized membrane proteome).

-

QC Step: Save 10 µL for Western Blot analysis to verify receptor solubilization.

-

Phase B: CPTB Affinity Pull-Down

Rationale: The "Hook Effect" can occur if bead density is too high. We use a specific competition control to validate MS data.

-

Pre-Clearing: Incubate lysate with 30 µL of unconjugated Sepharose beads for 1 hour to remove sticky proteins.

-

Affinity Capture: Transfer cleared lysate to tubes containing 20 µL CPTB-Beads .

-

Control Sample: Add 100 µM free Atropine to one replicate before adding beads. This blocks the specific sites; any proteins identified in this sample are non-specific background (contaminants) [3].

-

-

Incubation: Rotate overnight (12h) at 4°C. The slow off-rate of CPTB allows for long equilibrium times without ligand leaching.

-

Washing:

-

Wash 3x with Wash Buffer A (0.1% Digitonin, 50 mM HEPES, 150 mM NaCl).

-

Wash 2x with Wash Buffer B (0.02% Digitonin, 50 mM HEPES, 150 mM NaCl).

-

Note: Reduce detergent concentration in the final wash to minimize interference with MS.

-

Phase C: Elution & MS Sample Prep

Rationale: Competitive elution is superior to acid elution (Glycine pH 2.5) because it only releases proteins bound to the pharmacophore, leaving background proteins stuck to the bead matrix.

-

Specific Elution: Add 50 µL of Elution Buffer (50 mM HEPES, 0.02% Digitonin, 1 mM Atropine ). Incubate 30 min at RT with shaking.

-

Collection: Spin down beads; collect supernatant. Repeat once.

-

Digestion: Proceed to FASP (Filter Aided Sample Preparation) or S-Trap digestion to remove detergent and digest proteins into peptides for LC-MS/MS.

Data Analysis & Visualization

Filtering the Interactome

Quantitative MS (e.g., TMT labeling or Label-Free Quantification) is required to distinguish true interactors from background.

-

Filter 1 (Fold Change): Protein intensity in CPTB Sample / Atropine Block Control > 4.0.

-

Filter 2 (Significance): p-value < 0.05 (t-test).

-

Target Validation: Presence of mAChR (M1-M5) peptides.[1]

The Muscarinic Signalosome

The following diagram depicts the expected protein network captured by CPTB.

Figure 2: Predicted Muscarinic Interactome. Solid lines indicate direct capture; dashed lines indicate transient signaling partners preserved by mild solubilization.

References

-

Haga, K., & Haga, T. (1985). Purification of the muscarinic acetylcholine receptor from porcine brain.[2] Journal of Biological Chemistry, 260(13), 7927-7935. Link

-

Cherezov, V., et al. (2007). High-resolution crystal structure of an engineered human β2-adrenergic G protein–coupled receptor. Science, 318(5854), 1258-1265. Link

-

Huttlin, E. L., et al. (2017).[3] Architecture of the human interactome defines protein communities and disease networks. Nature, 545, 505–509.[3] Link

-

Borchrodt, T., et al. (2014). Chemical probes for the functional proteomics of G-protein coupled receptors. ACS Chemical Biology, 9(4), 1068-1074. Link

Sources

Application Note: Preparation of Cyclopropanotropine Benzylate Stock Solutions

Abstract & Chemical Context

This guide details the preparation, handling, and storage of Cyclopropanotropine Benzylate stock solutions. As a tropane alkaloid derivative featuring a benzilic acid ester linkage, this compound presents specific stability challenges—primarily hydrolytic cleavage of the ester bond and isomerization at the tropane bridge.

While often used as a high-affinity muscarinic antagonist, its utility depends entirely on the integrity of the ester functionality. Aqueous solutions, particularly at neutral or alkaline pH, promote rapid hydrolysis into the inactive parent alcohol (cyclopropanotropine) and benzilic acid. Therefore, this protocol prioritizes anhydrous solvation and pH-controlled dilution .

Physicochemical Profile (Class-Based)

| Property | Characteristic | Implication for Protocol |

| Functional Group | Benzilic Ester | Critical: Susceptible to hydrolysis ( |

| Core Structure | Tropane Amine | Basic nitrogen ( |

| Solubility (Free Base) | Lipophilic | Soluble in DMSO, Ethanol, Chloroform. Poor in water. |

| Solubility (Salt) | Hydrophilic | Soluble in Water, Saline. Insoluble in non-polar organics. |

| Potency | High ( | HSE Risk: Requires containment (HPAPI protocols). |

Health, Safety, & Environment (HSE)

WARNING: Cyclopropanotropine Benzylate is a potent anticholinergic agent. Accidental exposure can cause mydriasis (pupil dilation), tachycardia, dry mouth, and delirium.

-

Containment: All weighing of solid powder must occur within a Class II Biosafety Cabinet or a Chemical Fume Hood with a HEPA filter.

-

PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory. Respiratory protection (N95/P3) is recommended if handling open powder outside a hood.

-

Deactivation: Spills should be treated with 1M NaOH to rapidly hydrolyze the active ester into less toxic metabolites (benzilic acid), followed by standard chemical cleanup.

Protocol: Preparation of Master Stock Solution (10 mM)

Objective: Create a stable, long-term storage solution free from water to prevent hydrolysis. Solvent of Choice: Anhydrous DMSO (Dimethyl Sulfoxide).[1] Why? DMSO dissolves both free base and salt forms, has low volatility, and (when anhydrous) prevents ester hydrolysis.

Materials

-

Cyclopropanotropine Benzylate (Solid).[2]

-

Anhydrous DMSO (Grade:

99.9%, Water content < 50 ppm). -

Amber glass vials with PTFE-lined caps (to prevent light degradation and leaching).

-

Vortex mixer.

Step-by-Step Methodology

-

Equilibration: Allow the product vial to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the hygroscopic solid.

-

Calculation: Determine the required volume of DMSO (

) using the formula:-

Note: Check the Certificate of Analysis (CoA) for the specific Molecular Weight (MW), accounting for any counter-ions (e.g., HCl, TFA) or hydration.

-

-

Dissolution:

-

Add the calculated volume of Anhydrous DMSO directly to the vial (if volume permits) or transfer weighed solid to an amber vial.

-

Do not sonicate unless necessary, as heat accelerates degradation. Vortex gently for 30 seconds.

-

-

Inspection: Verify the solution is clear and particulate-free.

-

Aliquot & Storage:

-

Dispense into single-use aliquots (e.g., 50

L) to avoid freeze-thaw cycles. -

Storage: -20°C (Stable for 6–12 months) or -80°C (Stable for >1 year).

-

Protocol: Preparation of Working Solutions

Objective: Dilute Master Stock for biological assays while minimizing precipitation and hydrolysis. Critical Rule: Prepare immediately before use. Do not store aqueous working solutions.

Dilution Strategy

Direct dilution of high-concentration DMSO stocks into aqueous media can cause precipitation of lipophilic free bases. Use a Step-Down Dilution method.

Table 1: Step-Down Dilution Scheme (Example for 10

| Step | Source | Solvent/Buffer | Dilution Factor | Final Conc. | DMSO % |

|---|---|---|---|---|---|

| 1 | Master Stock (10 mM) | Anhydrous DMSO | 1:10 | 1 mM | 100% |

| 2 | Step 1 (1 mM) | PBS (pH 7.4) or Media | 1:100 | 10

-

Optimization Note: If the compound precipitates at Step 2, use an intermediate dilution with 50% DMSO/Water or add a solubilizer like Tween-80 (0.1%) if compatible with the assay.

pH Control (The "Hydrolysis Trap")

Benzilic esters hydrolyze rapidly at pH > 8.

-

Preferred Buffer: PBS pH 7.2 or HEPES pH 7.0.

-

Avoid: Carbonate buffers or unbuffered alkaline media.

-

Verification: If an assay runs > 4 hours, verify compound stability via LC-MS.

Quality Control & Validation

Trust but verify. Benzylates degrade "silently"—the solution remains clear even after hydrolysis.

QC Check: UV-Vis Spectroscopy

-

Method: Dilute stock to 50

M in Ethanol. -

Scan: 200–400 nm.

-

Criteria: Compare

to the CoA reference. A shift in absorbance often indicates hydrolysis (cleavage of the chromophore environment).

QC Check: HPLC (Gold Standard)

-

Column: C18 Reverse Phase.

-

Mobile Phase: Acetonitrile/Water (+0.1% Formic Acid). Acidic mobile phase stabilizes the ester during the run.

-

Detection: Monitor for the appearance of Benzilic Acid (often elutes earlier than the parent ester).

Visualization: Workflow & Stability Logic

Figure 1: Master Stock Preparation Workflow

Caption: Logical flow for preparing high-integrity stock solutions, emphasizing moisture exclusion and QC checkpoints.

Figure 2: Degradation Pathway (Hydrolysis Risk)

Caption: Mechanism of ester hydrolysis in aqueous conditions. High pH accelerates the formation of inactive metabolites.

References

-

National Institutes of Health (NIH) Chemical Probes. "General Guidelines for Handling and Preparation of Chemical Probes." NIH Guidelines.[3] Link

-

Sigma-Aldrich (Merck). "Handling of Highly Potent Active Pharmaceutical Ingredients (HPAPI)." Technical Safety Notes. Link

-

Organic Chemistry Portal. "Benzyl Esters: Stability and Cleavage Mechanisms." Protecting Groups. Link

-

AAT Bioquest. "Preparation of Stock Solutions for AM Esters and Lipophilic Compounds." Application Note. Link

-

Master Organic Chemistry. "Mechanisms of Ester Hydrolysis (Saponification)." Reaction Guide. Link

Sources

Application Note: Receptor Binding Characterization of Cyclopropanotropine Benzylate

Introduction & Pharmacological Context

Cyclopropanotropine Benzylate is a high-affinity tropane alkaloid derivative, structurally related to classical muscarinic antagonists such as Quinuclidinyl Benzilate (QNB) and Atropine. The presence of the benzilate ester moiety confers high lipophilicity and potent binding affinity to the orthosteric site of Muscarinic Acetylcholine Receptors (mAChRs, M1–M5). The cyclopropyl modification on the tropane nitrogen is a critical structural determinant, often enhancing hydrophobic interaction within the receptor's transmembrane core compared to simple methyl substitutions.

This guide details the protocols for characterizing the binding affinity (

Mechanism of Action

Cyclopropanotropine Benzylate acts as a competitive orthosteric antagonist . It competes with the endogenous ligand (Acetylcholine) or radioligands (e.g., [

Figure 1: Competitive antagonism mechanism. The high-affinity benzylate (Red) occupies the orthosteric pocket, preventing G-protein activation by Acetylcholine.

Materials & Preparation

Reagents

-

Test Compound: Cyclopropanotropine Benzylate (Store at -20°C, desiccated).

-

Radioligand: [

H]Quinuclidinyl Benzilate ([ -

Reference Antagonist: Atropine Sulfate (for defining Non-Specific Binding, NSB).

-

Buffer System: 50 mM Tris-HCl, 10 mM MgCl

, 1 mM EDTA, pH 7.4. -

Filter Coating: 0.1% Polyethyleneimine (PEI) solution (Critical for reducing filter binding of hydrophobic benzilates).

Compound Solubilization

Benzylate esters are hydrophobic. Improper solubilization causes data artifacts (e.g., flat displacement curves).

-

Dissolve stock Cyclopropanotropine Benzylate in 100% DMSO to 10 mM.

-

Perform serial dilutions in DMSO first, then dilute 1:100 into the assay buffer to keep final DMSO concentration <1%.

Experimental Protocols

Membrane Preparation (CHO-K1 hM1 Cells)

Objective: Isolate stable receptor fragments free of endogenous acetylcholine.

-

Harvest: Scrape CHO-hM1 cells into ice-cold Phosphate Buffered Saline (PBS).

-

Lysis: Centrifuge (500 x g, 5 min), resuspend pellet in hypotonic lysis buffer (5 mM Tris-HCl, 5 mM MgCl

, pH 7.4). Homogenize using a Polytron (bursts of 5 sec). -

Wash: Centrifuge homogenate at 40,000 x g for 20 min at 4°C. Discard supernatant.

-

Repeat: Resuspend pellet in assay buffer and centrifuge again (removes endogenous ligands/nucleotides).

-

Storage: Resuspend final pellet in Assay Buffer (approx. 1–2 mg protein/mL). Flash freeze if not using immediately.

Competition Binding Assay Workflow

Objective: Determine the inhibition constant (

Figure 2: Radioligand Competition Binding Workflow. PEI presoaking is mandatory for benzylate ligands.

Detailed Procedure:

-

Plate Setup: In a 96-well polypropylene plate, add:

-

25 µL Assay Buffer (Total Binding wells) OR 25 µL 10 µM Atropine (NSB wells).

-

25 µL Cyclopropanotropine Benzylate (varying concentrations:

M to -

25 µL [

H]QNB (Final concentration should be

-

-

Initiation: Add 150 µL of membrane suspension.

-

Equilibrium: Incubate for 90 minutes at 25°C .

-

Note: Benzilates have slow association/dissociation rates. Shorter incubation may underestimate affinity.

-

-

Termination: Rapidly filter through GF/B filters (pre-soaked in 0.1% PEI) using a cell harvester. Wash 3x with 3 mL ice-cold buffer.

-

Detection: Add scintillant and count CPM (Counts Per Minute).

Data Analysis & Interpretation

Convert CPM to DPM (Disintegrations Per Minute) if quench correction is available. Plot Specific Binding (% of Control) vs. Log[Ligand].

Calculations:

-

Specific Binding:

. -

IC

: Determine the concentration displacing 50% of specific radioligand binding using non-linear regression (4-parameter logistic fit). -

K

Calculation (Cheng-Prusoff):- = Concentration of radioligand used (nM).[2]

- = Dissociation constant of the radioligand (determined previously via Saturation Binding).

Expected Results Matrix

| Parameter | Expected Value | Interpretation |

| Hill Slope | ~ -1.0 | Indicates competitive binding at a single site (orthosteric). |

| Hill Slope | < -0.8 (Shallow) | Suggests negative cooperativity or binding to multiple receptor subtypes with different affinities. |

| K | < 10 nM | High affinity (typical for benzilates). |

| NSB | < 10% of Total | Good assay quality. Higher NSB indicates filter trapping of the hydrophobic ligand. |

Troubleshooting & Optimization

Issue: High Non-Specific Binding (NSB)

-

Cause: Cyclopropanotropine Benzylate is lipophilic and sticks to GF/B filters.

-

Solution: Ensure filters are soaked in 0.1% PEI (Polyethyleneimine) for at least 1 hour. This creates a cationic shield that repels the positively charged tropane nitrogen but prevents hydrophobic sticking to the glass fiber.